2,6-Difluoromandelic acid

Overview

Description

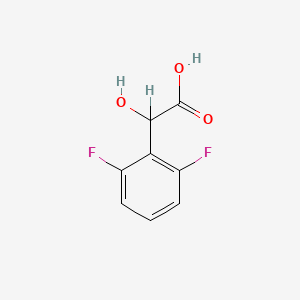

2,6-Difluoromandelic acid is an organic compound with the chemical formula C8H6F2O3 It is a derivative of mandelic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Difluoromandelic acid can be synthesized through several methods. One common approach involves the fluorination of mandelic acid derivatives. The reaction typically requires a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF2) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process is optimized to ensure high yield and purity of the final product, often involving purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoromandelic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form difluorobenzoylformic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield 2,6-difluorophenylmethanol using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.

Major Products Formed:

Oxidation: Difluorobenzoylformic acid.

Reduction: 2,6-Difluorophenylmethanol.

Substitution: Corresponding substituted mandelic acid derivatives.

Scientific Research Applications

Organic Synthesis

2,6-Difluoromandelic acid serves as a crucial building block in organic synthesis. Its fluorinated structure allows for the introduction of chirality into synthesized compounds, which is particularly important in the production of pharmaceuticals and agrochemicals. The compound can be used to create various derivatives through nucleophilic substitution reactions, enabling the synthesis of more complex molecules.

Case Study: Chiral Coordination Polymers

A notable application involves its use in the construction of chiral coordination polymers. Research indicates that halogenated derivatives of mandelic acid, including this compound, can act as effective ligands in coordination chemistry. These polymers have potential applications in catalysis and drug delivery systems due to their tunable properties and ability to form stable complexes with metal ions .

Pharmaceutical Applications

The pharmaceutical industry has shown interest in this compound for its potential therapeutic effects. The compound's ability to modulate biological activity makes it a candidate for developing new drug formulations.

Material Science

In material science, this compound is being investigated for its role in creating high-performance polymers. Its incorporation into polymer matrices can improve thermal stability and mechanical properties.

Case Study: Polymandelic Acid Development

Recent patents describe the development of polymandelic acids derived from various mandelic acid derivatives, including this compound. These high molecular weight polymers exhibit excellent mechanical strength and are suitable for applications such as films and coatings . The unique characteristics imparted by the fluorinated structure enhance their utility in demanding environments.

Cosmetic Formulations

The cosmetic industry also recognizes the potential of this compound as an ingredient in formulations due to its skin-conditioning properties. Its ability to act as a rheology modifier and emulsifier makes it suitable for various cosmetic products .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a building block for synthesizing complex organic compounds and chiral ligands. |

| Pharmaceuticals | Potential antimicrobial agent; under investigation for therapeutic applications. |

| Material Science | Development of high-performance polymers with enhanced mechanical properties and thermal stability. |

| Cosmetic Formulations | Acts as a skin-conditioning agent and emulsifier in cosmetic products. |

Mechanism of Action

The mechanism of action of 2,6-difluoromandelic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Mandelic Acid: The parent compound without fluorine substitution.

2,4-Difluoromandelic Acid: A similar compound with fluorine atoms at the 2 and 4 positions.

2,6-Dichloromandelic Acid: A compound with chlorine atoms instead of fluorine at the 2 and 6 positions.

Uniqueness: 2,6-Difluoromandelic acid is unique due to the specific positioning of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Biological Activity

2,6-Difluoromandelic acid (DFMA) is a fluorinated derivative of mandelic acid, characterized by two fluorine atoms at the 2 and 6 positions of the aromatic ring. This modification has implications for its biological activity, making DFMA a compound of interest in medicinal chemistry and pharmacology. This article reviews the biological activities associated with DFMA, including its antimicrobial properties, potential therapeutic applications, and mechanisms of action.

- Molecular Formula : C₈H₆F₂O₃

- Molecular Weight : 188.13 g/mol

- CAS Number : 207981-50-8

- PubChem CID : 588607

Antimicrobial Activity

Studies have demonstrated that DFMA exhibits significant antimicrobial properties. Research indicates that DFMA can inhibit the growth of various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism behind this activity appears to involve the disruption of bacterial cell wall synthesis and the generation of reactive oxygen species (ROS), leading to oxidative stress within microbial cells.

Case Studies

- In Vitro Studies : A study published in PubMed evaluated the antibacterial effects of DFMA against Escherichia coli and Staphylococcus aureus. The results indicated that DFMA significantly reduced bacterial viability at concentrations as low as 0.5 mg/mL, with a minimum inhibitory concentration (MIC) determined at 0.25 mg/mL for both strains .

- Mechanistic Insights : Another investigation focused on the genotoxicity and ROS generation induced by DFMA in microbial models. The findings suggested that DFMA's cytotoxic effects were primarily due to oxidative stress mechanisms, which were further confirmed through assays measuring ROS levels and DNA damage in bacterial cells .

Comparative Biological Activity Table

| Compound | MIC (mg/mL) | Bacterial Strain | Mechanism of Action |

|---|---|---|---|

| This compound | 0.25 | E. coli | Disruption of cell wall synthesis |

| 0.25 | Staphylococcus aureus | Induction of oxidative stress | |

| Mandelic Acid | 0.5 | E. coli | Similar mechanisms but less potent |

Toxicological Profile

While DFMA shows promise as an antimicrobial agent, its safety profile must be considered. The compound is classified as causing skin irritation and serious eye irritation upon contact . Further toxicological studies are necessary to establish a comprehensive safety profile before clinical applications can be recommended.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-Difluoromandelic acid, and what are their limitations in yield and purity?

- Methodological Answer: The synthesis typically involves fluorination of mandelic acid derivatives via electrophilic substitution or catalytic methods. A common approach uses fluorinating agents like Selectfluor® in polar aprotic solvents (e.g., acetonitrile) under controlled pH. Yield limitations (~50-70%) arise from competing side reactions, such as over-fluorination or racemization, particularly due to the steric hindrance of the 2,6-difluoro configuration. Purity challenges are mitigated using reverse-phase HPLC with chiral columns to separate enantiomers .

Q. How can researchers characterize the enantiomeric purity of this compound?

- Methodological Answer: Chiral resolution techniques are critical. Circular dichroism (CD) spectroscopy and polarimetry provide preliminary data, but high-resolution methods like chiral HPLC (e.g., using amylose-based columns) or X-ray crystallography are preferred for definitive analysis. NMR with chiral shift agents (e.g., Eu(hfc)₃) can also resolve enantiomers, though sensitivity may vary with fluorine’s nuclear properties .

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer: Combine -NMR, -NMR, and IR spectroscopy. -NMR is particularly diagnostic for verifying fluorination positions and assessing electronic environments. Mass spectrometry (HRMS-ESI) confirms molecular weight, while X-ray crystallography provides unambiguous stereochemical assignment .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalyst) influence the stereoselectivity of this compound synthesis?

- Methodological Answer: Polar solvents (DMF, DMSO) stabilize transition states, favoring higher enantiomeric excess (ee) but may reduce reaction rates. Low temperatures (-20°C to 0°C) minimize racemization, while catalysts like organocatalysts (e.g., cinchona alkaloids) or metal-ligand complexes (e.g., Ru-BINAP) enhance stereocontrol. Systematic DOE (Design of Experiments) is recommended to optimize parameters .

Q. What computational methods can predict the reactivity and binding affinity of this compound in chiral environments?

- Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model fluorination pathways and transition states. Molecular docking (AutoDock Vina) predicts interactions with enzymes or receptors, focusing on fluorine’s electronegativity and steric effects. Pair these with MD simulations to assess dynamic binding behavior .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer: Cross-validate assays (e.g., enzyme inhibition vs. cellular uptake studies) to identify context-dependent effects. Meta-analyses of published datasets should account for variables like assay conditions (pH, temperature) and enantiomer ratios. Reproducibility requires strict adherence to synthetic protocols and analytical validation (e.g., ≥95% purity by HPLC) .

Q. What strategies mitigate fluorine’s destabilizing effects on this compound in aqueous solutions?

- Methodological Answer: Stabilize via pH adjustment (buffered solutions at pH 4-6) or formulation with cyclodextrins to encapsulate the molecule. Lyophilization improves shelf life, while real-time stability studies (HPLC-MS monitoring) track degradation products like defluorinated analogs .

Q. Methodological Guidance for Data Analysis

Q. How should researchers design experiments to assess the thermodynamic stability of this compound polymorphs?

- Methodological Answer: Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to identify phase transitions. Pair with variable-temperature XRD to correlate structural changes with thermal events. Computational crystal structure prediction (CSP) tools (e.g., Mercury CSD) aid in identifying stable polymorphs .

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in fluorinated mandelic acid analogs?

- Methodological Answer: Multivariate analysis (PLS regression) correlates electronic (Hammett σ), steric (Charton parameters), and lipophilic (logP) descriptors with bioactivity. Machine learning (random forest, SVM) handles non-linear relationships, but validation via k-fold cross-testing is essential to avoid overfitting .

Q. Reproducibility and Ethical Considerations

Q. How can researchers ensure reproducibility in synthesizing this compound across labs?

- Methodological Answer: Publish detailed protocols with exact reagent grades, solvent purification methods, and equipment calibration data (e.g., NMR magnet strength). Open-access repositories for raw analytical data (e.g., crystallographic .cif files) enable cross-validation. Collaborative inter-lab studies identify critical control points .

Q. What ethical guidelines apply to handling fluorinated compounds with unknown toxicity profiles?

- Methodological Answer: Adopt ALARA (As Low As Reasonably Achievable) principles for exposure. Conduct preliminary ecotoxicity assays (e.g., Daphnia magna acute toxicity) and adhere to institutional review boards (IRBs) for in vitro/in vivo studies. Reference regulatory frameworks like REACH for risk assessment .

Properties

IUPAC Name |

2-(2,6-difluorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c9-4-2-1-3-5(10)6(4)7(11)8(12)13/h1-3,7,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZWDQNFSCPFCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(C(=O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343270 | |

| Record name | 2,6-Difluoromandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207981-50-8 | |

| Record name | 2,6-Difluoromandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluoromandelic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.